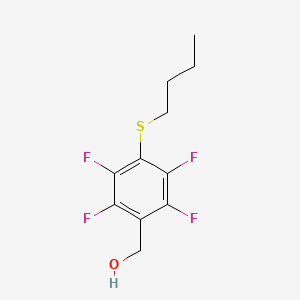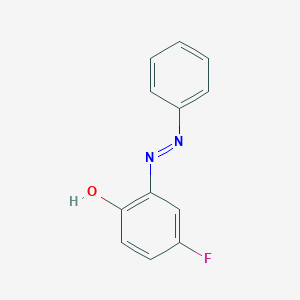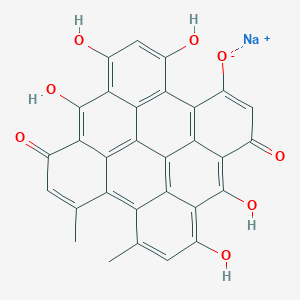
5-Bromoisoquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoisoquinolin-8-ol is a chemical compound with the CAS Number: 1892644-18-6 . It has a molecular weight of 224.06 and its linear formula is C9H6BrNO . It is a solid substance stored at room temperature .
Physical And Chemical Properties Analysis
5-Bromoisoquinolin-8-ol is a solid substance stored at room temperature . It has a molecular weight of 224.06 . The compound’s InChI code is 1S/C9H6BrNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-5,12H , indicating its molecular structure .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has demonstrated the effectiveness of novel 8-hydroxyquinoline derivatives, which include compounds related to 5-Bromoisoquinolin-8-ol, as acid corrosion inhibitors for mild steel. These studies highlight their synthesis, characterization, and evaluation, showing high inhibition efficiency and chemisorption on metal surfaces. The compounds are evaluated through various methods such as gravimetric, electrochemical, and theoretical studies, indicating their potential as protective agents against corrosion in acidic environments (Rbaa et al., 2020).
Antimicrobial Evaluation
Several studies have explored the antimicrobial properties of 5-Bromoisoquinolin-8-ol and its derivatives. For instance, 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized and showed potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. These findings suggest the compounds' utility in addressing microbial resistance and infections (Krishna, 2018).
Synthesis and Characterization
The synthesis and characterization of 5-Bromoisoquinolin-8-ol and related compounds have been subjects of interest in the context of developing pharmacologically active compounds. These studies cover the preparation of bromoquinolines and their nitro derivatives, contributing to the broader field of organic synthesis and offering insights into potential applications in medicinal chemistry (Brown & Gouliaev, 2005).
Metal Complexation and Ligand Development
Research into the complexation of divalent transition metals with 8-hydroxyquinoline derivatives, including those structurally related to 5-Bromoisoquinolin-8-ol, has been conducted to explore their potential in developing novel ligands for metal coordination. These studies aim to harness the pharmacological significance of 8-hydroxyquinolines, investigating their metal complexes for antimicrobial activity and suggesting their applicability in therapeutic and industrial applications (Patel & Patel, 2017).
Inhibitors in Drug Design
5-Bromoisoquinolin-8-ol has also been investigated as a precursor or component in the synthesis of inhibitors targeting specific biochemical pathways. For example, its derivatives have been evaluated as AMPA receptor antagonists and for their role in inhibiting poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair processes. These studies underscore the compound's versatility and potential in drug design and development for treating various diseases, including neurodegenerative disorders and cancer (Geng Min, 2011).
Safety and Hazards
The safety information for 5-Bromoisoquinolin-8-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
5-bromoisoquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEOSMQJCKDQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoisoquinolin-8-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)






![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)